2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Description
This compound (CAS: 1256359-93-9) is a boronic ester-functionalized pyridine derivative with a trifluoromethyl group at position 5, an isobutoxy substituent at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. Its molecular formula is C₁₇H₂₂BF₃NO₃, and molecular weight is 359.18 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BF3NO3/c1-10(2)9-22-13-12(7-11(8-21-13)16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQSTXYSFRQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682305 | |
| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-93-9 | |
| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Isobutoxy Group: This step involves the reaction of the pyridine derivative with isobutyl alcohol in the presence of a suitable catalyst.
Formation of the Boronic Ester: The final step involves the reaction of the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutoxy group can yield isobutyraldehyde or isobutyric acid.
Scientific Research Applications
Chemistry
Suzuki-Miyaura Cross-Coupling: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach various biomolecules to a pyridine scaffold.
Medicine
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl and isobutoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Reactivity and Stability
- Electrophilicity : The trifluoromethyl group at position 5 stabilizes the pyridine ring via electron-withdrawing effects, enhancing resistance to oxidative degradation compared to chlorine or hydrogen substituents .
- Boronate Stability: All analogs exhibit stability under anhydrous conditions, but the trifluoromethyl group may slightly reduce boronate hydrolysis rates compared to non-fluorinated derivatives .
Biological Activity
The compound 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHB O
- Molecular Weight : 326.24 g/mol
- CAS Number : 1363386-57-5
The structure features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety which is known for its role in various chemical reactions and biological interactions.
Anticancer Properties
Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. The presence of the dioxaborolane group in this compound may enhance its ability to interact with biological targets involved in cancer progression.
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Mechanism of Action :
- The dioxaborolane moiety can participate in boron-mediated reactions which may influence cellular pathways associated with tumor growth and metastasis.
- Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
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Case Studies :
- In vitro studies have demonstrated that related pyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The exact IC values for this specific compound are yet to be published but are expected to be comparable based on structural analogs.
Antiviral Activity
There is emerging evidence that certain pyridine derivatives exhibit antiviral properties. This compound’s structural features suggest potential efficacy against viral infections.
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Targeted Viruses :
- Similar compounds have shown activity against influenza viruses and other RNA viruses by inhibiting viral polymerases.
- The trifluoromethyl group may enhance the lipophilicity of the compound, improving cell membrane penetration and bioavailability.
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Research Findings :
- A study on related compounds indicated significant inhibition of viral replication at low micromolar concentrations (IC values around 1–10 µM).
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide tissue distribution |
| Metabolism | Hepatic metabolism |
| Elimination half-life | TBD (To Be Determined) |
Toxicology
Preliminary toxicological assessments of similar compounds suggest that they possess a favorable safety profile; however, specific studies on this compound are necessary to establish its safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
